![molecular formula C14H13NO3S B5083508 methyl 3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5083508.png)
methyl 3-[(2-thienylacetyl)amino]benzoate
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Description
Synthesis Analysis
The synthesis of compounds closely related to methyl 3-[(2-thienylacetyl)amino]benzoate involves multiple steps from corresponding acetoacetic esters, leading to the preparation of various heterocyclic systems. For example, Lovro Selič et al. (1997) have demonstrated the preparation of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate as reagents for synthesizing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other compounds, showcasing the versatility of these chemical processes in synthesizing complex molecules (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
The molecular structure of compounds related to methyl 3-[(2-thienylacetyl)amino]benzoate is characterized by the presence of hydrogen-bonded sheets or chains, which are indicative of their complex molecular-electronic structures. For instance, J. Portilla et al. (2007) described the hydrogen-bonded structures in two isomeric reaction products, highlighting the significance of N-H...N, N-H...O, and C-H...O hydrogen bonds in forming these molecular assemblies (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Chemical Reactions and Properties
The chemical reactions and properties of methyl 3-[(2-thienylacetyl)amino]benzoate derivatives are diverse, demonstrating their potential in synthesizing multifunctional heterocyclic systems. For example, Pizzioli et al. (1998) described the synthesis and transformations of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and its analogs, showcasing their utility as versatile synthons for preparing polysubstituted heterocyclic systems (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are essential for understanding their behavior in various chemical contexts. While specific studies on the physical properties of methyl 3-[(2-thienylacetyl)amino]benzoate were not identified in the search, the general approach to analyzing these properties involves crystalline structure determination and physicochemical characterization, providing insights into their stability and reactivity.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are crucial for the application of methyl 3-[(2-thienylacetyl)amino]benzoate derivatives in chemical synthesis. Research by Metz et al. (2010) on the synthesis and crystal structure determination of related compounds underlines the importance of understanding these properties for the development of new chemical entities with desired functionalities (Metz, Knight, Dawsey, Pennington, VanDerveer, Brown, Bigham, & Beam, 2010).
Mechanism of Action
Target of Action
The primary targets of methyl 3-[(2-thienylacetyl)amino]benzoate are Beta-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to beta-lactam antibiotics like penicillins .
Mode of Action
This inhibition could potentially render the bacteria susceptible to beta-lactam antibiotics .
Biochemical Pathways
Given its targets, it is likely involved in theantibiotic resistance pathways of certain bacteria .
Result of Action
If it does inhibit beta-lactamase enzymes as suggested, it could potentially enhance the effectiveness of beta-lactam antibiotics against resistant bacteria .
properties
IUPAC Name |
methyl 3-[(2-thiophen-2-ylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-18-14(17)10-4-2-5-11(8-10)15-13(16)9-12-6-3-7-19-12/h2-8H,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWCABOKZXUWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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